3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid
Description
3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid is a bicyclic compound featuring a partially hydrogenated naphthalene core with an amino group at position 3 and a carboxylic acid at position 2. Its unique stereochemistry and functionalization make it a candidate for pharmacological studies, particularly in antibiotic development.
Properties
CAS No. |
779295-10-2 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H17NO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h6-7,9-10H,1-5,12H2,(H,13,14) |
InChI Key |
HZHBNTZILDILHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(C(CC2C1)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives followed by the introduction of amino and carboxylic acid functional groups. The reaction conditions often require specific catalysts, such as palladium on carbon, and controlled temperatures and pressures to ensure the selective addition of hydrogen atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
3-Hydroxynaphthalene-2-carboxylic Acid
- Structure: Differs by replacing the amino group with a hydroxyl group.
- Synthesis : Prepared via microwave-assisted reactions using phosphorus trichloride and substituted anilines .
Tetramic Acid Derivatives (e.g., Ascosetin)
- Structure : Contains a pyrrolidine-2,4-dione (tetramic acid) moiety fused to an octahydronaphthalene skeleton.
- Bioactivity : Exhibits antibacterial activity against Gram-positive bacteria, unlike the target compound, which lacks a tetramic acid group .
- Source : Naturally occurring in marine organisms.
Ring Saturation and Substituent Positioning
1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid
- Structure : Less saturated (tetracyclic vs. octacyclic) with a carboxylic acid at position 1.
- Properties : Reduced steric hindrance may enhance solubility but limit conformational rigidity compared to the target compound .
8,8-Dimethyl-3-(Piperidine-1-carbonyl)-octahydronaphthalene-2-carboxylic Acid
- Structure : Features additional methyl and piperidine-carbonyl groups.
Natural Octahydronaphthalene Derivatives
- Example : (4aS,8S,8aR)-8-Isopropyl-4a-methyl-5-oxo-octahydronaphthalene-2-carboxylic acid.
- Structure : Includes a ketone group and isopropyl substituent.
- Bioactivity : Natural variants often prioritize antibiotic or antiviral roles, whereas synthetic analogs like the target compound may focus on tunable reactivity .
Structural and Functional Comparison Table
Research Findings and Implications
- Synthetic Accessibility: Microwave-assisted synthesis (as in ) offers rapid functionalization but requires optimization for amino group introduction.
- Bioactivity Gaps : Unlike tetramic acid derivatives (e.g., ), the target compound’s lack of a lactam ring may limit direct antibiotic efficacy but expand versatility in drug design.
Biological Activity
3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid (CAS No. 779295-10-2) is a compound of interest due to its potential biological activities. Its structural characteristics suggest that it may interact with various biological systems, particularly in the context of enzyme inhibition and metabolic pathways. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound features a naphthalene backbone with an amino group and a carboxylic acid functional group. This configuration is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₁O₂ |
| Molecular Weight | 219.27 g/mol |
| CAS Number | 779295-10-2 |
| Solubility | Soluble in water |
Recent studies have highlighted the compound's role as an inhibitor of ornithine aminotransferase (OAT), an enzyme involved in amino acid metabolism. The inhibition of OAT has been linked to therapeutic effects in certain cancers, particularly hepatocellular carcinoma (HCC).
Inhibition Studies
Research indicates that 3-amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid exhibits selective inhibition of OAT through the formation of a tight-binding adduct in the enzyme's active site. This mechanism enhances its potential as a therapeutic agent.
Case Studies and Research Findings
- Hepatocellular Carcinoma (HCC) :
- Non-Small Cell Lung Cancer (NSCLC) :
- Metabolic Reprogramming :
Biological Activity Summary
The biological activities of 3-amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid can be summarized as follows:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
